![molecular formula C20H24N4O4 B13132700 Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester CAS No. 777834-93-2](/img/structure/B13132700.png)
Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a carbamic acid moiety linked to a carbonimidoyl group and further esterified with phenylmethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester typically involves the reaction of carbamic acid derivatives with appropriate amines and esters. One common method includes the reaction of carbamic acid with 3-aminopropylamine and benzyl alcohol under controlled conditions to form the desired ester. The reaction is usually carried out in the presence of a catalyst such as a strong acid or base to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process typically includes the purification of the final product through techniques such as distillation, crystallization, or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates and imides.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenylmethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various carbamate derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Mechanism of Action
The mechanism by which carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester exerts its effects involves the interaction with specific molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity. Additionally, its ester groups can undergo hydrolysis, releasing active intermediates that participate in further biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylethyl) ester
- Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(1,1-dimethylpropyl) ester
Uniqueness
Carbamic acid, [(3-aminopropyl)carbonimidoyl]bis-, bis(phenylmethyl) ester is unique due to its phenylmethyl ester groups, which confer distinct chemical properties and reactivity compared to other similar compounds. These groups enhance its solubility in organic solvents and its ability to participate in specific chemical reactions, making it valuable in various applications.
Properties
CAS No. |
777834-93-2 |
|---|---|
Molecular Formula |
C20H24N4O4 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
benzyl N-[N'-(3-aminopropyl)-N-phenylmethoxycarbonylcarbamimidoyl]carbamate |
InChI |
InChI=1S/C20H24N4O4/c21-12-7-13-22-18(23-19(25)27-14-16-8-3-1-4-9-16)24-20(26)28-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15,21H2,(H2,22,23,24,25,26) |
InChI Key |
CCMKQHDSIWAXGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCCCN)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


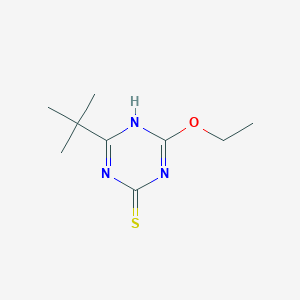

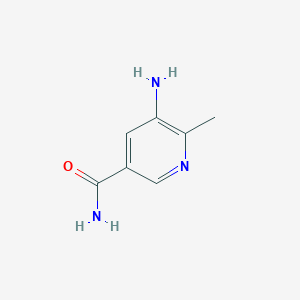
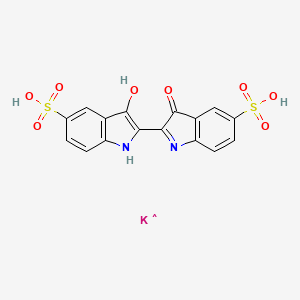
![4,4'-Dibromo-[2,2'-bipyridine]-6,6'-dicarboxylic acid](/img/structure/B13132638.png)
![disodium;(2S)-2-amino-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate](/img/structure/B13132641.png)
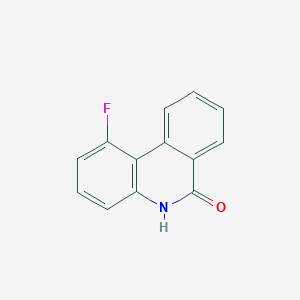
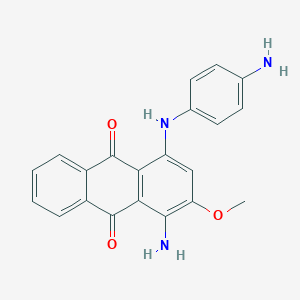
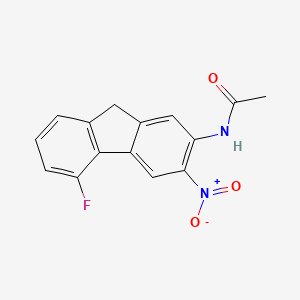
![[9,9'-Bianthracene]-10-carbaldehyde](/img/structure/B13132661.png)
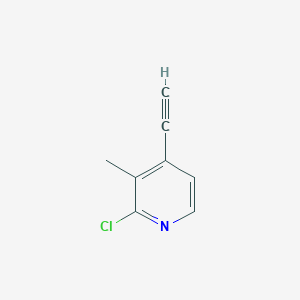
![N10,N10'-Di(naphthalen-1-yl)-N10,N10'-diphenyl-[9,9'-bianthracene]-10,10'-diamine](/img/structure/B13132677.png)


